1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
Description
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chiral oxazolidinone derivative characterized by a 5-membered oxazolidinone ring with a phenylmethyl (benzyl) substituent at the 4th position (R-configuration) and a thioxo group at the 2nd position. The propanone moiety extends from the 3rd position of the heterocycle. This compound is primarily utilized in organic synthesis as a chiral auxiliary or ligand due to its stereochemical rigidity and ability to induce enantioselectivity in reactions such as aldol condensations . Its molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of 249.33 g/mol (calculated from and ). Commercial suppliers like CymitQuimica offer it at €138.00/g (purity ≥95%) for research purposes .
Properties
IUPAC Name |
1-(4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDPJIHKSUBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the oxazolidinone intermediate with a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide.
Addition of the Phenylmethyl Group: The phenylmethyl group is incorporated through a nucleophilic substitution reaction, where a suitable phenylmethyl halide reacts with the oxazolidinone-thioxo intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry Applications
- Antibiotic Synthesis : The compound has been utilized in the enantioselective total synthesis of natural antibiotics, specifically IKD-8344. This synthesis demonstrates its utility in producing complex pharmaceutical compounds through convergent synthetic routes .
- Chiral Auxiliary : As a chiral building block, it plays a significant role in asymmetric synthesis, aiding in the formation of stereocenters in various organic compounds. This property is crucial for developing drugs that require high specificity and efficacy against biological targets.
- Potential Anticancer Agents : Preliminary studies suggest that derivatives of oxazolidinones, including this compound, may exhibit anticancer properties. Research is ongoing to explore its mechanism of action and efficacy against different cancer cell lines .
Catalytic Applications
- Organocatalysis : The thioxo group in this compound allows it to function as an organocatalyst in various reactions, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds (where X can be O, N, Br, etc.). This capability enhances the efficiency and selectivity of chemical reactions in synthetic organic chemistry .
- Stereoselective Reactions : The compound's chiral nature makes it an excellent candidate for catalyzing stereoselective reactions, which are essential for synthesizing enantiomerically pure compounds used in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets. The oxazolidinone ring and thioxo group are key functional groups that contribute to its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone vary in substituents, stereochemistry, and ketone chain length. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Analysis
Stereochemical Impact :
- The R-configuration in the target compound induces distinct stereochemical outcomes in asymmetric synthesis compared to its S-isomer (). For example, the S-isomer may favor opposite enantiomers in aldol reactions .
Substituent Effects: Phenylmethyl (benzyl) substituents (target compound) enhance steric bulk and aromatic interactions compared to phenyl () or isopropyl groups (). This influences solubility, reactivity, and binding affinity in catalytic systems. The thiazolidinethione analog () replaces the oxygen in the oxazolidinone ring with sulfur, increasing electron-withdrawing effects and altering reaction kinetics .
Commercial Availability :
- The target compound is more cost-effective (€138.00/g) compared to the phenyl-substituted analog (€261.00/g), reflecting differences in synthesis complexity and demand .
Biological Activity
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone, also known as a derivative of the oxazolidinone class, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of its biological properties.
- Chemical Formula : C13H15NO2S
- Molecular Weight : 235.33 g/mol
- CAS Number : 334968-78-4
Biological Activity Overview
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Antimicrobial Activity
- Compounds containing the oxazolidinone framework, including this compound, have shown promising antibacterial properties. Studies indicate that oxazolidinones can inhibit bacterial protein synthesis, making them effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- A study demonstrated that derivatives of oxazolidinones exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains, indicating potent antimicrobial activity .
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Anticancer Activity
- Research has highlighted the potential of oxazolidinone derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of cell proliferation and the promotion of cell cycle arrest .
- Specific studies have reported that certain structural modifications in oxazolidinones enhance their anticancer efficacy by targeting various cellular pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study focused on the synthesis of various oxazolidinone derivatives reported significant antibacterial activity against both standard and resistant strains. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study: Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins, leading to enhanced cancer cell death .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone with high enantiomeric purity?
The synthesis typically involves a multi-step approach:
Oxazolidinone Ring Formation : React (4R)-4-(phenylmethyl)-3-oxazolidinone with thiourea or a thionation agent (e.g., P₂S₅) to introduce the 2-thioxo group .
Propanone Substituent Introduction : Use a Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. For stereochemical integrity, employ chiral auxiliaries or asymmetric catalysis, as described in analogous oxazolidinone syntheses .
Purification : Chiral HPLC (e.g., using a cellulose-based column) is critical for isolating the (4R)-enantiomer, as demonstrated in related pyrrolidine diol separations .
Advanced: How does the stereochemistry at the 4R position influence the compound’s reactivity in nucleophilic addition reactions?
The 4R configuration sterically hinders nucleophilic attack on the thioxo group, favoring regioselectivity at the propanone carbonyl. Computational studies (DFT) on similar oxazolidinones show that the phenylmethyl group creates a chiral environment, reducing activation energy for specific transition states . Experimental validation using kinetic resolution (e.g., with Grignard reagents) and X-ray crystallography (as in rhodanine derivatives) can confirm stereochemical outcomes .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- FTIR : Confirm the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- NMR : Use - and -NMR to resolve stereochemistry. The 4R-phenylmethyl group produces distinct diastereotopic proton splitting in CDCl₃ .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity, as outlined in pharmacopeial methods for related heterocycles .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
Enantiomeric Impurity : Even 5% (4S) contamination can skew bioassay results. Validate enantiomeric excess (ee) via polarimetry or chiral LC-MS .
Solvent Effects : Activity against bacterial targets (e.g., S. aureus) may vary in DMSO vs. aqueous buffers due to solubility-driven aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .
Assay Design : Compare MIC (minimum inhibitory concentration) values under standardized CLSI guidelines, as non-uniform inoculum sizes or pH conditions can alter outcomes .
Basic: What are the key stability considerations for storing this compound under laboratory conditions?
- Light Sensitivity : The thioxo group is prone to oxidation. Store in amber vials under argon at –20°C .
- Moisture : Hydrolysis of the oxazolidinone ring occurs in humid environments. Use desiccants and monitor via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced: What computational strategies can predict the compound’s binding affinity to bacterial 23S rRNA?
Docking Studies : Use AutoDock Vina with the E. coli ribosome structure (PDB: 1PNS). Focus on hydrogen bonding between the thioxo group and A2451 residue .
MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the oxazolidinone ring in the ribosomal peptidyl transferase center .
SAR Analysis : Compare with linezolid derivatives to identify critical substituents (e.g., phenylmethyl vs. morpholine groups) .
Basic: How can researchers optimize reaction yields for large-scale synthesis without compromising stereoselectivity?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) in Friedel-Crafts steps to balance yield and ee .
- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., epimerization) by reducing residence time at high temperatures .
Advanced: What mechanistic insights explain the compound’s resistance profile in methicillin-resistant Staphylococcus aureus (MRSA)?
Resistance arises from mutations in the cfr gene, which methylates the 23S rRNA target. To study this:
Gene Knockout Models : Use CRISPR-Cas9 to delete cfr in MRSA and compare MIC shifts .
Metabolomics : Track ATP depletion via LC-MS in bacterial cultures, linking resistance to altered energy metabolism .
Basic: What safety precautions are necessary when handling this compound in vitro?
- Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays on mammalian cell lines (e.g., HEK293) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acylation steps) with sodium bicarbonate before disposal .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) aid in studying the compound’s metabolic fate in pharmacokinetic models?
- Synthesis of -Labeled Propanone : Introduce at the carbonyl carbon via Claisen condensation with labeled acetic acid .
- Tracing : Use LC-HRMS to track metabolite formation (e.g., oxazolidinone ring-opening products) in rat plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
